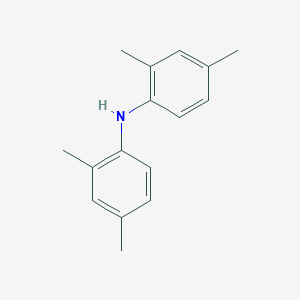

Bis(2,4-dimethylphenyl)amine

Overview

Description

Bis(2,4-dimethylphenyl)amine is a chemical compound with the molecular formula C16H19N . It is used in combination with hindered amine light stabilizers to improve the performance of coatings against loss of light, pulverization, bubbles, lamination, and discoloration .

Molecular Structure Analysis

The molecular structure of Bis(2,4-dimethylphenyl)amine consists of a nitrogen atom bonded to two 2,4-dimethylphenyl groups . The InChI code for this compound is1S/C16H19N/c1-11-5-7-15(13(3)9-11)17-16-8-6-12(2)10-14(16)4/h5-10,17H,1-4H3 . Physical And Chemical Properties Analysis

Bis(2,4-dimethylphenyl)amine is a solid at 20 degrees Celsius . It has a melting point of 57.0 to 61.0 °C and a boiling point of 310 °C . It is soluble in methanol .Scientific Research Applications

Catalytic Applications : Bis(2,4-dimethylphenyl)amine derivatives have been explored in catalytic applications. For instance, the synthesis of bis(carboxamide) proligands derived from (R,S)-2,2‘-diamino-6,6‘dimethylbiphenyl has been achieved, and these proligands have been used to yield amidate complexes with group 4 metals like titanium and zirconium. These complexes have shown potential in hydroamination catalysis, although with limited efficiency (Gott et al., 2007).

Polymer Science : In polymer science, bis(2,4-dimethylphenyl)amine-related compounds have been used in the synthesis of polymers. For example, α,ω-Bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) was synthesized via a phase transfer catalyzed polymerization process (Percec & Wang, 1990).

Organic Synthesis and Structural Analysis : The compound has also been utilized in organic synthesis and structural analysis. A study demonstrated the installation of amine moieties into a polycyclic anodic product derived from 2,4-dimethylphenol, showcasing its versatility in organic transformations (Barjau et al., 2011). Additionally, the crystal structure and Hirshfeld surface analysis of a product from the ring-opening reaction of a dihydrobenzoxazine containing 2,4-dimethylphenol moieties were examined, providing insights into its structural properties (Wannapaiboon et al., 2020).

Biomedical Applications : Although not directly related to bis(2,4-dimethylphenyl)amine, compounds with similar structural features, such as poly(amido-amine)s, have been explored for biomedical applications. These synthetic tert-amino polymers show promise in material and biomedical applications due to their solubility and degradability (Ferruti et al., 2002).

Metal Complex Synthesis : The synthesis of novel bis-carbene complexes of gold(I) using compounds related to bis(2,4-dimethylphenyl)amine has been reported. These complexes have potential applications in catalysis and material science (Canovese et al., 2011).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known to participate in boron-catalysed direct amidation reactions . In these reactions, rapid interaction between amines and boron compounds is observed, suggesting that boron-nitrogen interactions are highly likely to take place .

Biochemical Pathways

It is involved in boron-catalysed direct amidation reactions . These reactions likely proceed via the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, whilst orchestrating the delivery of the amine nucleophile to the carbonyl group .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-11-5-7-15(13(3)9-11)17-16-8-6-12(2)10-14(16)4/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAINCNYZMOMWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621248 | |

| Record name | N-(2,4-Dimethylphenyl)-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,4-dimethylphenyl)amine | |

CAS RN |

19616-28-5 | |

| Record name | N-(2,4-Dimethylphenyl)-2,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dimethylphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)